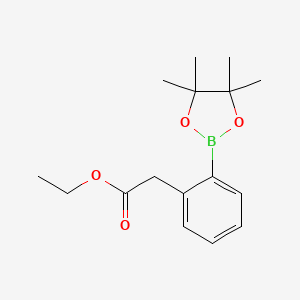

Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Description

Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring an ortho-substituted phenylacetic acid ethyl ester. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling applications in synthetic organic chemistry and drug development .

Propriétés

IUPAC Name |

ethyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-9-7-8-10-13(12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGZZDGRCJGYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729370 | |

| Record name | Ethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228690-72-9 | |

| Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with ethyl 2-bromo-2-(4-bromophenyl)acetate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an organic solvent like toluene .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate has a molecular formula of and a molecular weight of approximately 335.16 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and utility in various chemical reactions. The compound is typically characterized by high purity levels (≥98%) and is available in solid form with a melting point around 65°C .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows it to participate in various cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is significant for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to act as a boron-containing pharmacophore. Boron compounds are known for their unique interactions with biological molecules and can enhance the efficacy of drugs.

Case Study: Anticancer Activity

Research has shown that boron-containing compounds exhibit anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models. Studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) .

Materials Science

The unique properties of this compound also extend to materials science. Its application in polymer chemistry has been explored for creating boron-containing polymers with enhanced thermal stability and mechanical properties.

Table 2: Applications in Materials Science

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position Variations

Para-Substituted Analogs

- Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Meta-Substituted Analogs

- Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1198615-70-1) Key Difference: Boronate at the meta position.

Ester Group Modifications

- Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Key Difference : Methyl ester instead of ethyl and an additional methyl substituent on the phenyl ring.

- Impact :

- Solubility : Reduced hydrophobicity due to the smaller ester group.

- Reactivity : Methyl groups may increase steric bulk, slowing transmetalation in Suzuki couplings .

Heterocyclic and Functional Group Variations

Pyridine-Containing Analog

- Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

- Key Difference : Phenyl ring replaced with pyridine.

- Impact :

- Electronic Effects : Pyridine’s nitrogen atom enhances electron-withdrawing character, increasing boronate electrophilicity.

- Applications : Useful in coordination chemistry and metal-catalyzed reactions .

Chloro-Substituted Analog

- Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Key Difference : Chlorine substituent at the ortho position.

- Impact :

- Reactivity : Electron-withdrawing Cl enhances boronate electrophilicity but may lead to side reactions under basic conditions.

- Stability: Potential for oxidative degradation .

Ether-Linked Derivatives

- Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate Key Difference: Phenoxy-propanoate linkage instead of phenylacetate. Impact:

- Hydrophilicity : Increased due to the ether group, improving solubility in polar solvents.

- Applications : Suitable as a linker in polymer chemistry .

Amide-Functionalized Analog

- Ethyl 2-benzamido-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Key Difference : Benzamido group at the α-position of the acetate.

- Impact :

- Hydrogen Bonding : Enhances crystallinity and stability.

- Reactivity : May require protection during cross-coupling reactions to prevent amide hydrolysis .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity in Suzuki-Miyaura Coupling

Activité Biologique

Ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, applications in medicinal chemistry, and its role in organic synthesis.

Chemical Structure and Properties

This compound features a boron atom within a dioxaborolane ring structure attached to a phenyl group. This unique configuration enhances its reactivity and selectivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉BO₄ |

| Molecular Weight | 240.10 g/mol |

| CAS Number | 1228690-72-9 |

| Purity | >95% (GC) |

Medicinal Chemistry Applications

This compound is primarily utilized in medicinal chemistry for the design of drug candidates. The presence of the boron atom allows for enhanced bioactivity and selectivity in drug interactions. Studies have shown that compounds containing boron can exhibit improved pharmacological profiles due to their ability to form stable complexes with biological targets.

Key Findings:

- Bioactivity: The compound has been evaluated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

- Selectivity: Research indicates that this compound can selectively target cancer cells while sparing normal cells, reducing potential side effects associated with conventional therapies.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex organic molecules. Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals.

Applications:

- Fluorescent Probes: this compound is used in developing fluorescent probes that facilitate biological imaging. These probes allow researchers to visualize cellular processes with high specificity.

- Polymer Science: The compound is also employed in formulating advanced materials such as polymers and coatings that benefit from its unique chemical properties.

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key metabolic pathways essential for cancer cell proliferation.

- Fluorescent Imaging:

- Material Science Innovations:

Q & A

Q. What is the role of ethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a boronic ester precursor, enabling the introduction of aryl groups into target molecules. Its pinacol boronate group facilitates transmetalation with palladium catalysts, while the ethyl acetate moiety enhances solubility in organic solvents. Key steps include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used due to their stability and efficiency .

- Base optimization : K₂CO₃ or NaHCO₃ in aqueous/organic biphasic systems (e.g., dioxane/water) ensures proper pH for coupling .

- Reaction monitoring : TLC or GC-MS tracks boronate conversion, with yields typically ranging from 43% to 56% under optimized conditions .

Q. How can researchers optimize the synthesis of this compound?

Synthesis involves borylation of halogenated phenylacetic acid derivatives. Critical parameters include:

- Temperature control : Reactions often proceed at 80–90°C to activate the boronate-forming step while avoiding decomposition .

- Catalyst loading : Pd(dppf)Cl₂ (5–10 mol%) balances cost and efficiency .

- Workup : Acidic quenching (e.g., citric acid) followed by ethyl acetate extraction isolates the product . Example yields: 54% via intermediate 3 and methyl 2-(5-chloro-2-boronated phenyl)acetate .

Q. What purification methods are recommended for this compound?

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients removes unreacted boronic acids and catalysts .

- Recrystallization : Ethanol or methanol recrystallization achieves >98% purity, as confirmed by GC and NMR .

- Storage : Store under inert gas (N₂/Ar) at <15°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How to address unexpected byproducts in coupling reactions involving this boronate?

Common byproducts arise from:

- Protodeboronation : Mitigate by using degassed solvents and inert atmospheres .

- Homocoupling : Reduce Pd catalyst loading to <5 mol% and optimize base stoichiometry .

- Ester hydrolysis : Avoid prolonged exposure to aqueous bases; use anhydrous conditions during workup . Analytical tools: LC-MS and ¹H/¹³C NMR differentiate products from byproducts .

Q. What strategies resolve contradictions in reported yields for this compound’s derivatives?

Discrepancies (e.g., 43% vs. 56% yields ) often stem from:

- Substrate electronic effects : Electron-withdrawing groups on the phenyl ring slow transmetalation, requiring longer reaction times .

- Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., dppf) improves reproducibility .

- Scale effects : Milligram-scale reactions may underperform due to inefficient mixing; validate protocols at multigram scales .

Q. How to design experiments to probe the steric effects of the tetramethyl dioxaborolane group?

- Comparative studies : Synthesize analogs with bulkier boronate esters (e.g., 1,2-diol-based) and compare coupling efficiencies .

- X-ray crystallography : Resolve structures to measure bond angles and steric hindrance around boron (see crystallography data in ).

- Kinetic analysis : Monitor reaction rates under pseudo-first-order conditions to quantify steric vs. electronic contributions .

Methodological Challenges and Solutions

Q. Why might coupling reactions fail with ortho-substituted aryl halides?

Steric hindrance from the ethyl acetate group at the ortho position reduces accessibility to the palladium center. Solutions include:

- Ligand screening : Bulky ligands (e.g., SPhos) enhance catalyst turnover .

- Microwave-assisted synthesis : Accelerates reactions to minimize side pathways .

Q. How to handle air-sensitive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.